

Application of Indole-4-carboxaldehyde in the Total Synthesis of Clavine Alkaloids

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Compound of Interest

Compound Name: Indole-4-carboxaldehyde

Cat. No.: B046140

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This document provides detailed application notes and protocols for the utilization of **indole-4-carboxaldehyde** as a key starting material in the total synthesis of clavine alkaloids, a significant class of fungal metabolites with diverse pharmacological activities. The protocols outlined herein are based on the successful total syntheses of (±)-chanoclavine I, (±)-isochanoclavine I, and (±)-6,7-secoagroclavine.

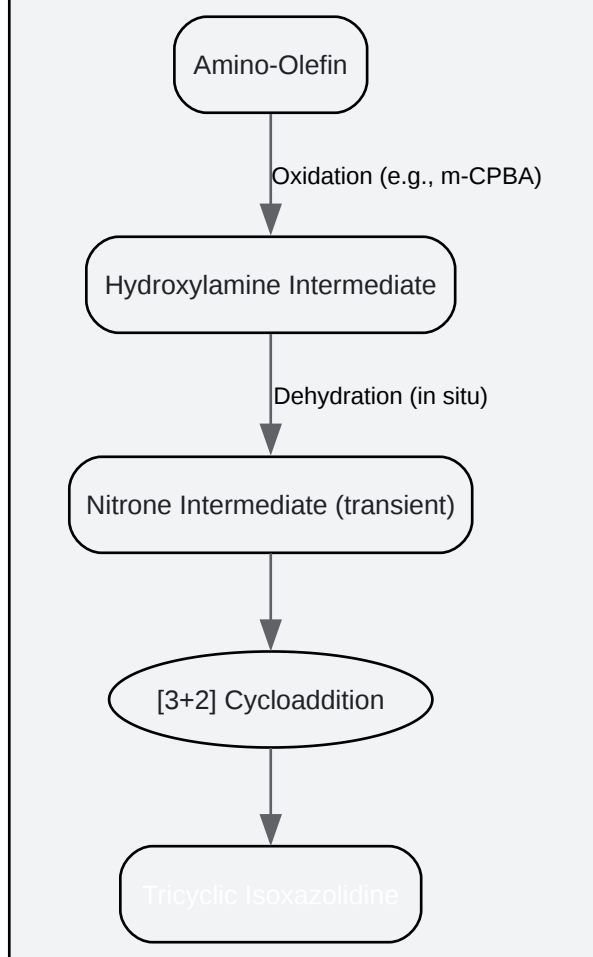
The cornerstone of the synthetic strategy is a regio- and stereoselective intramolecular [3+2] cycloaddition of a nitron onto an olefin, which efficiently constructs the C/D ring system characteristic of the clavine alkaloid core. This approach, pioneered by Oppolzer and colleagues, provides a convergent and reliable pathway to these complex natural products.

Synthetic Strategy Overview

The total synthesis begins with the elaboration of **indole-4-carboxaldehyde** into a key intermediate bearing both a nitron precursor and an olefinic moiety. A Wittig reaction is employed to install the side chain that will ultimately form part of the D ring. Subsequent functional group manipulations lead to an amino-olefin, which, upon oxidation and in situ cyclization, generates the crucial isoxazolidine intermediate. Reductive cleavage of the N-O bond in the isoxazolidine unmask the C-ring and sets the stage for the final transformations to afford the target clavine alkaloids.



Nitron Formation and Cycloaddition



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